![molecular formula C8H9ClS B2522952 3-Chlorobenzyl methyl sulfide CAS No. 76354-13-7](/img/structure/B2522952.png)
3-Chlorobenzyl methyl sulfide
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Overview
Description
3-Chlorobenzyl methyl sulfide is a chemical compound that is commonly used in scientific research for its various properties. It contains a total of 19 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 1 Sulfur atom, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of 3-Chlorobenzyl methyl sulfide consists of 8 carbon atoms, 9 hydrogen atoms, 1 sulfur atom, and 1 chlorine atom .Chemical Reactions Analysis
The chemical behavior of sulfides contrasts with that of ethers in some important ways. Since hydrogen sulfide (H2S) is a much stronger acid than water (by more than ten million fold), we expect, and find, thiols to be stronger acids than equivalent alcohols and phenols .Scientific Research Applications
Electrocatalysis and Hydrogen Generation
Metal sulfides, including 3-Chlorobenzyl methyl sulfide, have been explored for their electrocatalytic properties. In particular, they can serve as catalysts for hydrogen evolution reactions (HER). Researchers investigate their effectiveness in promoting the splitting of water into hydrogen and oxygen using renewable energy sources. The benzylic position in this compound may play a role in enhancing its catalytic activity .
Corrosion Inhibition and Surface Coatings
Metal sulfides can act as corrosion inhibitors, protecting metal surfaces from degradation in aggressive environments. Researchers investigate whether 3-Chlorobenzyl methyl sulfide or its derivatives can be used as additives in coatings or inhibitors to prevent metal corrosion.
Sundaram Chandrasekaran, Lei Yao, Libo Deng, Chris Bowen, Yan Zhang, Sanming Chen, Zhiqun Lin, Feng Peng, and Peixin Zhang. “Recent advances in metal sulfides: from controlled fabrication to electrocatalytic, photocatalytic and photoelectrochemical water splitting and beyond.” Chemical Society Reviews 2019, 48 (15), 4178-4205. DOI: 10.1039/C8CS00664D
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQRHXYQFAARKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl methyl sulfide |
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